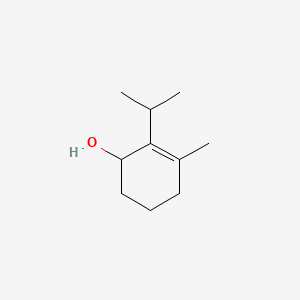
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol, also known as piperitol, is an organic compound with the molecular formula C10H18O. It is a cyclic alcohol with a structure that includes a cyclohexene ring substituted with methyl and isopropyl groups. This compound is found naturally in various essential oils, including those of Eucalyptus radiata, pennyroyal, and other Mentha species .
Méthodes De Préparation
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of racemic piperitone using reducing agents such as lithium aluminum hydride or aluminum isopropoxide . The d-form of this compound can also be isolated from natural sources . Industrial production methods typically involve the extraction and purification of the compound from essential oils where it naturally occurs .
Analyse Des Réactions Chimiques
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Hydrogenation: Hydrogenation reactions can reduce the double bond in the cyclohexene ring, converting it into a cyclohexane derivative.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant odor and is a component in the formulation of perfumes and other scented products
Mécanisme D'action
The mechanism of action of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:
3-Methyl-4-propan-2-ylcyclohex-2-en-1-one: This compound has a similar structure but contains a ketone group instead of an alcohol group.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.
Terpinen-4-ol: This compound is another cyclic alcohol with a similar molecular formula but different structural arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and its occurrence in natural essential oils, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3-methyl-2-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)10-8(3)5-4-6-9(10)11/h7,9,11H,4-6H2,1-3H3 |
Clé InChI |
GSSZVQVJTPIWHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
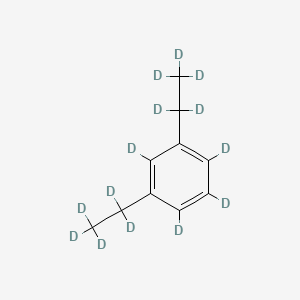

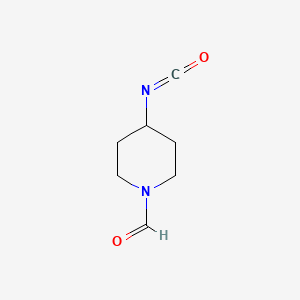
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
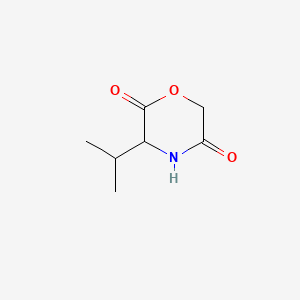
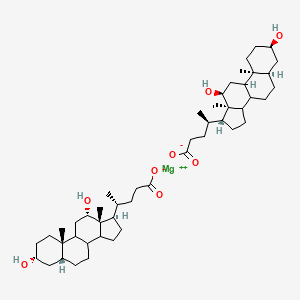
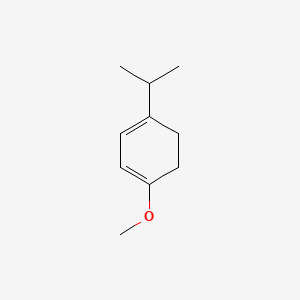
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
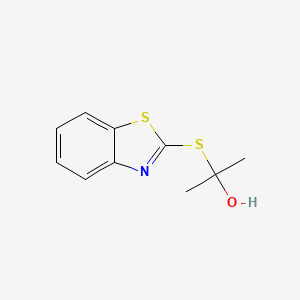
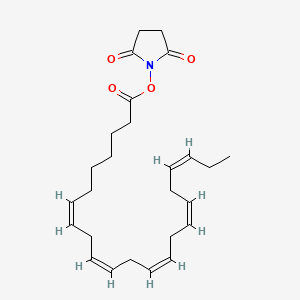
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
